molecular formula C23H32F4N2O2 B10925294 N'-cyclododecylidene-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide

N'-cyclododecylidene-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide

Cat. No.: B10925294
M. Wt: 444.5 g/mol
InChI Key: GUJICKIIAIGNRK-UHFFFAOYSA-N
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Description

N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a cyclododecylidene group and a tetrafluoropropoxy methyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE typically involves a multi-step processThe final step involves the cyclododecylidene group attachment via a condensation reaction under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxybenzylidene)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide
  • N’-(1,3-benzodioxol-5-ylmethylene)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide

Uniqueness

N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE stands out due to its cyclododecylidene group, which imparts unique steric and electronic properties. This feature can enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C23H32F4N2O2

Molecular Weight

444.5 g/mol

IUPAC Name

N-(cyclododecylideneamino)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C23H32F4N2O2/c24-22(25)23(26,27)17-31-16-18-11-10-12-19(15-18)21(30)29-28-20-13-8-6-4-2-1-3-5-7-9-14-20/h10-12,15,22H,1-9,13-14,16-17H2,(H,29,30)

InChI Key

GUJICKIIAIGNRK-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F)CCCCC1

Origin of Product

United States

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